1,3-Bis(dicyclohexylphosphino)propane
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Bis(dicyclohexylphosphino)propane and related compounds involves the treatment of chlorophosphines with lithium or magnesium reagents to form the corresponding phosphino propane derivatives. A method reported for synthesizing similar phosphine ligands involves the reaction of 2-pyridyllithium with Cl(2)P(CH(2))(3)PCl(2), demonstrating the versatility of synthetic approaches for these ligands (Humphreys et al., 2007).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are commonly used to elucidate the molecular structure of 1,3-Bis(dicyclohexylphosphino)propane complexes. Studies have shown these complexes can adopt various geometries depending on the metal center and the steric and electronic demands of the ligand and metal (Burt et al., 1979).
Scientific research applications
It is used as a catalyst in CO-ethylene copolymerization reactions, both in protic and aprotic solvents (Bianchini et al., 2007).
The compound plays a role in the development of epoxy-cyanate ester-clay nanocomposites, enhancing thermal stability and impact strength (Venkatesh et al., 2019).
It is involved in the study of reactions between Ni(dcpp)CO2 and dioxygen (Mastrorilli et al., 1992).
1,3-Bis(dicyclohexylphosphino)propane catalyzes the addition of carbonyl compounds to dienes, including ketones, lactones, esters, and nitriles (Leitner et al., 2004).
It is used in the synthesis of polynuclear silver(I) complexes with 1,10-phenanthroline derivative, exhibiting good thermal stability up to 300°C (Yuan et al., 2016).
The compound aids in synthesizing novel poly(amide-imide)s with inherent viscosities between 0.31 and 0.61 dl/g (Faghihi et al., 2011).
It is utilized as a catalyst in the polymerization of 1,3-butadiene, yielding syndiotactic or isotactic 1,2-polybutadienes (Ricci et al., 2004).
1,3-Bis(dicyclohexylphosphino)propane is involved in the synthesis, spectroscopic and electrochemical properties, and crystal structure study of an unusual bis(dicyano-nickel) complex (Duff et al., 2005).
properties
IUPAC Name |
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h24-27H,1-23H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJBEKXKEUQLER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331390 | |
Record name | 1,3-Bis(dicyclohexylphosphino)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(dicyclohexylphosphino)propane | |
CAS RN |
103099-52-1 | |
Record name | 1,3-Bis(dicyclohexylphosphino)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(dicyclohexylphosphino)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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